molecular formula C10H5ClN2O B14074513 2-Chloro-6-hydroxybenzalmalononitrile CAS No. 41122-37-6

2-Chloro-6-hydroxybenzalmalononitrile

Cat. No.: B14074513
CAS No.: 41122-37-6
M. Wt: 204.61 g/mol
InChI Key: CQFVXTPTRJEIPV-UHFFFAOYSA-N
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Description

2-Chloro-6-hydroxybenzalmalononitrile is an organic compound with the molecular formula C10H5ClN2O It is a derivative of benzalmalononitrile, featuring a chloro and hydroxy substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-hydroxybenzalmalononitrile typically involves the reaction of 2-chloro-6-hydroxybenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-hydroxybenzalmalononitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Condensation: The compound can participate in condensation reactions with other carbonyl compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Condensation: Aldehydes or ketones in the presence of a base like sodium ethoxide.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used.

    Oxidation: The major product is 2-chloro-6-oxobenzalmalononitrile.

    Condensation: Products include various substituted benzalmalononitriles.

Scientific Research Applications

2-Chloro-6-hydroxybenzalmalononitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-hydroxybenzalmalononitrile involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-hydroxybenzaldehyde: Similar structure but lacks the malononitrile group.

    2-Chloro-6-methylbenzalmalononitrile: Similar structure but with a methyl group instead of a hydroxy group.

Uniqueness

2-Chloro-6-hydroxybenzalmalononitrile is unique due to the presence of both chloro and hydroxy groups on the benzene ring, combined with the malononitrile moiety

Properties

CAS No.

41122-37-6

Molecular Formula

C10H5ClN2O

Molecular Weight

204.61 g/mol

IUPAC Name

2-[(2-chloro-6-hydroxyphenyl)methylidene]propanedinitrile

InChI

InChI=1S/C10H5ClN2O/c11-9-2-1-3-10(14)8(9)4-7(5-12)6-13/h1-4,14H

InChI Key

CQFVXTPTRJEIPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C(C#N)C#N)O

Origin of Product

United States

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